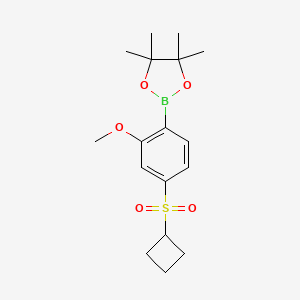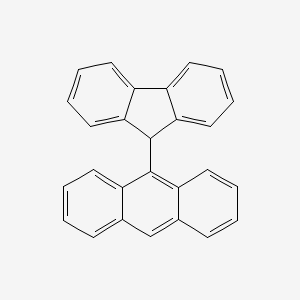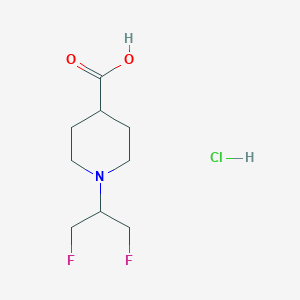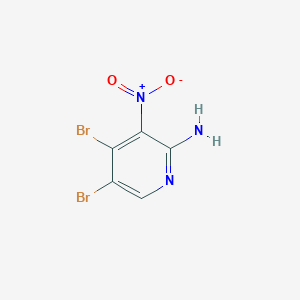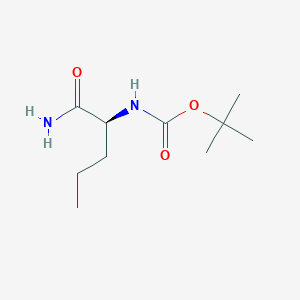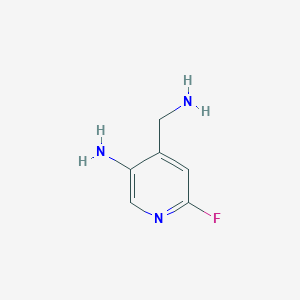![molecular formula C37H73NaO8PS+ B13143576 sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoric acid ester and a thiol group, making it a subject of interest in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate typically involves multiple steps, including esterification, phosphorylation, and thiolation reactions The process begins with the esterification of hexadecanoic acid with glycerol, followed by phosphorylation using phosphorus oxychloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and alkanes.
Substitution: Phosphorylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in the synthesis of complex molecules. Its unique structure allows it to act as a building block for the development of new materials and catalysts.
Biology
In biological research, sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate is studied for its potential role in cell signaling and membrane dynamics. Its ability to interact with lipid bilayers makes it a valuable tool in the study of cellular processes.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and enhance their bioavailability.
Industry
In industrial applications, this compound is used as an emulsifier and surfactant. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, pharmaceuticals, and food products.
Mécanisme D'action
The mechanism of action of sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, its phosphoryl group can participate in signaling pathways by acting as a phosphate donor or acceptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate
- Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate
Uniqueness
Compared to similar compounds, sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate is unique due to the presence of the thiol group, which imparts additional reactivity and potential for forming disulfide bonds. This feature enhances its utility in biochemical applications, particularly in the study of redox biology and protein interactions.
Propriétés
Formule moléculaire |
C37H73NaO8PS+ |
|---|---|
Poids moléculaire |
732.0 g/mol |
Nom IUPAC |
sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/t35-;/m1./s1 |
Clé InChI |
AKETWRINAWSUQU-RUQJKXHKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



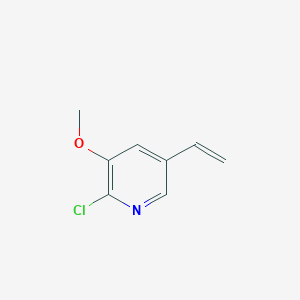
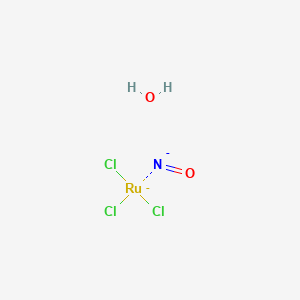
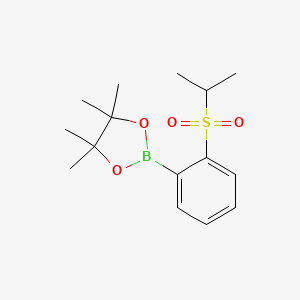
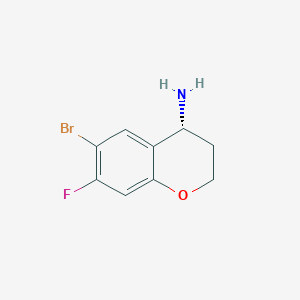
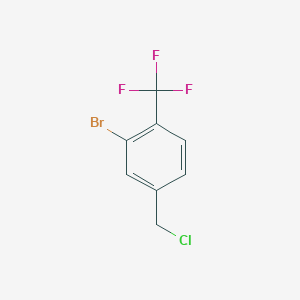
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
